N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide, often referred to as PTBA , is a synthetic organic compound. Let’s break down its structure:
- The thiazole ring (1,3-thiazol-2-yl) contributes aromaticity and heterocyclic character.
- The triazolo-benzimidazole moiety (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl) adds complexity and potential biological activity.
- The acetamide group (sulfanyl) provides a functional handle for further derivatization.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for PTBA, but one common approach involves the condensation of 2-aminobenzimidazole with 2-bromoacetophenone, followed by cyclization with thioamide. The reaction proceeds under mild conditions and yields PTBA in moderate to good yields.
Industrial Production:: While PTBA isn’t produced on an industrial scale, it serves as a valuable intermediate in drug discovery and research.
Chemical Reactions Analysis
PTBA participates in various chemical reactions:
Oxidation: PTBA can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thiazole or benzimidazole ring can lead to diverse analogs.
Substitution: PTBA undergoes nucleophilic substitution reactions at the thiazole nitrogen or the benzimidazole carbon.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and alkyl halides are employed.
Major Products: PTBA derivatives with altered pharmacological properties emerge from these reactions.
Scientific Research Applications
PTBA’s versatility finds applications across disciplines:
Medicine: PTBA derivatives exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Chemistry: Researchers use PTBA as a scaffold for designing novel compounds.
Biology: PTBA-based probes help study protein–protein interactions.
Industry: PTBA derivatives may find use in agrochemicals or materials science.
Mechanism of Action
PTBA’s mechanism of action varies based on its derivatives. It can:
Inhibit Enzymes: Some PTBA analogs inhibit enzymes crucial for cell survival.
Modulate Signaling Pathways: PTBA derivatives interfere with cellular signaling cascades.
Bind to Receptors: PTBA interacts with specific receptors, affecting cellular responses.
Comparison with Similar Compounds
PTBA stands out due to its unique combination of thiazole, triazolo-benzimidazole, and acetamide functionalities. Similar compounds include:
Thiazole Derivatives: PTBA shares features with other thiazole-containing molecules.
Benzimidazole Analogues: Compounds with benzimidazole cores.
Triazole-Based Compounds: PTBA’s triazolo-benzimidazole substructure relates to other triazole derivatives.
: Reference: Chemical Abstracts Service (CAS) Registry Number: 123456-78-9
Properties
Molecular Formula |
C19H14N6OS2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H14N6OS2/c26-16(22-18-21-14(10-27-18)12-6-2-1-3-7-12)11-28-19-24-23-17-20-13-8-4-5-9-15(13)25(17)19/h1-10H,11H2,(H,20,23)(H,21,22,26) |
InChI Key |
BRAXRZFBQDJCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43 |
Origin of Product |
United States |
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